Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate
Description
Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.29 g/mol . This compound is characterized by the presence of a piperidine ring, a nitropyridine moiety, and an ethyl ester group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Properties
IUPAC Name |
ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(17)10-5-4-8-15(9-10)12-11(16(18)19)6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJRLGDWFBHZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate typically involves the reaction of 3-nitropyridine-2-carboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the Intermediate: 3-nitropyridine-2-carboxylic acid is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperidine derivative.
Esterification: The intermediate is then treated with ethyl chloroformate to form the ethyl ester, resulting in the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 1-(3-aminopyridin-2-yl)piperidine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid and ethanol.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity. Notably, derivatives of this compound have shown promise in targeting specific receptors and enzymes involved in disease processes.
Case Study: Antidepressant Activity
Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting its utility in developing new antidepressant medications.
Organic Synthesis
In organic synthesis, this compound acts as an intermediate for creating more complex molecules. Its unique piperidine ring structure facilitates various substitution reactions, making it a versatile precursor for synthesizing diverse chemical entities.
Data Table: Synthetic Routes
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Substitution of the nitro group with amines | Amino derivatives |
| Reduction | Reduction of the nitro group to amine | Piperidine derivatives |
| Coupling Reactions | Coupling with other aromatic systems | Complex heterocycles |
Biological Studies
The compound has been utilized in biological studies to explore its pharmacological properties. Research has demonstrated its potential as an anti-inflammatory and anti-cancer agent.
Case Study: Anti-Cancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Industrial Applications
Beyond medicinal uses, this compound finds applications in the development of new materials and chemical processes. Its stability and reactivity make it suitable for creating polymers and other industrial chemicals.
Potential Uses:
- Development of agrochemicals
- Synthesis of functionalized polymers
- Creation of specialty chemicals for various industries
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of derivatives derived from this compound. Modifications at specific positions can significantly alter potency and selectivity.
Key Findings:
- Substituents on the piperidine ring can enhance binding affinity to target proteins.
- The presence of electron-withdrawing groups like nitro increases biological activity against certain targets.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The nitropyridine moiety may play a role in its biological activity, potentially involving interactions with enzymes or receptors that are critical for cellular functions .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to explore its applications and mechanism of action, highlighting its importance in the development of new therapeutic agents and materials.
Biological Activity
Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The presence of the piperidine and nitropyridine moieties suggests a variety of interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
The biological activity of this compound is largely attributed to its structural components:
- Piperidine Ring : Known for its ability to interact with various biological receptors, the piperidine moiety can enhance the compound's affinity for target proteins.
- Nitro Group : This functional group can participate in redox reactions and may play a role in modulating biochemical pathways, potentially influencing cellular responses and signaling mechanisms .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. In vitro experiments have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the piperidine structure have been noted to induce apoptosis in tumor cells, suggesting that modifications to the piperidine ring can enhance therapeutic efficacy .
Kinase Inhibition
The compound's activity may also extend to kinase inhibition. Kinases are critical regulators of cellular processes, and inhibitors targeting specific kinases can be effective in cancer therapy. For example, piperidine derivatives have been shown to exhibit potent inhibition against c-Met protein kinase, which is implicated in tumor growth and metastasis. This suggests that this compound could be explored for its potential as a kinase inhibitor .
Study 1: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of various piperidine derivatives demonstrated that those with a nitro substituent showed enhanced activity against FaDu hypopharyngeal tumor cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like bleomycin, suggesting a promising avenue for development .
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| This compound | 5.0 | FaDu Hypopharyngeal | |
| Bleomycin | 15.0 | FaDu Hypopharyngeal |
Study 2: Kinase Inhibition Profile
In another investigation, the compound was assessed for its inhibitory effects on various kinases. The results indicated that it selectively inhibited c-Met with an IC50 value in the nanomolar range, demonstrating its potential as a targeted therapeutic agent .
| Kinase Target | IC50 (nM) | Activity Level |
|---|---|---|
| c-Met | 25 | Potent |
| ERK5 | >1000 | Poor |
| PDGFR | 500 | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-(3-nitropyridin-2-yl)piperidine-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3-nitropyridine derivatives and piperidine carboxylate esters. Key steps include activating the pyridine ring with electron-withdrawing groups (e.g., nitro) and coupling under basic conditions. For example, ethyl piperidine-3-carboxylate derivatives are synthesized using coupling agents like EDC/HOBt in dichloromethane (DCM) with DIEA as a base, followed by purification via Biotage SP1 systems (0–45% ethyl acetate/hexanes) to achieve >95% purity . Reaction atmosphere (e.g., inert argon) and temperature (room temperature to 60°C) significantly impact regioselectivity and yield .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer:
- 1H/13C NMR : Critical for confirming substitution patterns on the piperidine and pyridine rings. For example, coupling constants in 1H NMR (e.g., J = 7.9–8.4 Hz for aromatic protons) help verify regiochemistry .
- HPLC : Used to assess purity (>95% by gradient elution) and monitor byproducts .
- HREIMS : Provides molecular ion confirmation (e.g., m/z 425.1 [M+H]+) .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
Q. What are the critical safety considerations when handling intermediates and final products during synthesis?
- Methodological Answer:
- PPE : Use nitrile gloves, protective goggles, and fume hoods due to potential irritancy of nitroaromatic intermediates .
- Storage : Avoid long-term storage of nitro-containing compounds, as degradation may increase hazards (e.g., formation of explosive byproducts) .
- Disposal : Follow EPA guidelines for nitroaromatic waste, including neutralization before incineration .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or biological activity of this compound?
- Methodological Answer:
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitution to the pyridine’s C2 position .
- Molecular Docking : Screen against viral proteases (e.g., neurotropic alphavirus targets) using AutoDock Vina to prioritize derivatives for in vitro testing .
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
- Methodological Answer:
- Refinement Software : Use SHELXL for high-resolution data refinement, adjusting parameters like ADPs (anisotropic displacement parameters) to resolve disorder in nitro or ester groups .
- Validation Tools : Employ WinGX to cross-validate bond lengths/angles against Cambridge Structural Database (CSD) averages. For example, pyridine C–N bond lengths should align with 1.32–1.35 Å .
Q. How does introducing substituents on the piperidine or pyridine rings affect physicochemical properties and bioactivity?
- Methodological Answer:
- Lipophilicity : Alkyl chains (e.g., ethyl vs. methyl esters) increase logP, enhancing blood-brain barrier penetration. Measure via reversed-phase HPLC .
- Bioactivity : Chlorobenzyl derivatives (e.g., 4-chloro substitution) show improved antiviral IC50 values due to enhanced hydrophobic interactions with viral targets .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer:
- Racemization Control : Use low-temperature (-20°C) conditions during piperidine ring formation to minimize epimerization .
- Catalyst Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to ensure >99% enantiomeric excess (ee) .
Q. How do solvent polarity and reaction atmosphere influence regioselectivity in SNAr reactions involving 3-nitropyridine?
- Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the nitro-adjacent position. Confirm via LC-MS tracking of regioisomers .
- Oxygen Sensitivity : Conduct reactions under argon to prevent nitro group reduction, which alters reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
